molecular formula C9H16O4 B14259254 Acetic acid;2-prop-2-enoxybut-3-en-1-ol CAS No. 445378-39-2

Acetic acid;2-prop-2-enoxybut-3-en-1-ol

Cat. No.: B14259254
CAS No.: 445378-39-2
M. Wt: 188.22 g/mol
InChI Key: LXOFHKNUVCGBEH-UHFFFAOYSA-N
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Description

Chemical Name: Acetic acid;2-prop-2-enoxybut-3-en-1-ol Synonyms: 3-Buten-1-ol, 2-(2-propenyloxy)-, acetate; 2-(Allyloxy)-3-buten-1-ol acetate CAS Registry Number: 445378-39-2 Molecular Formula: C₉H₁₆O₄ Molecular Weight: 188.22 g/mol Structural Features:

  • Contains an acetic acid moiety esterified to a substituted butenol.

This compound is a hybrid ester-alcohol with unsaturated bonds, making it structurally distinct from simpler acetic acid esters.

Properties

CAS No.

445378-39-2

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

acetic acid;2-prop-2-enoxybut-3-en-1-ol

InChI

InChI=1S/C7H12O2.C2H4O2/c1-3-5-9-7(4-2)6-8;1-2(3)4/h3-4,7-8H,1-2,5-6H2;1H3,(H,3,4)

InChI Key

LXOFHKNUVCGBEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=CCOC(CO)C=C

Origin of Product

United States

Preparation Methods

Direct Acid-Catalyzed Esterification

The most common method involves reacting acetic acid with 2-prop-2-enoxybut-3-en-1-ol under acidic conditions. Sulfuric acid (5–15 wt%) or p-toluenesulfonic acid (TsOH) catalyzes the reaction at 80–110°C, typically in toluene or diethyl ether solvents. Excess acetic acid drives equilibrium toward ester formation, achieving yields of 75–85% after 6–12 hours.

Reaction Equation:
$$
\text{CH}3\text{COOH} + \text{C}4\text{H}7\text{O}2\text{OH} \xrightarrow{\text{H}^+} \text{Acetic acid;2-prop-2-enoxybut-3-en-1-ol} + \text{H}_2\text{O}
$$

Optimization Data:

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
H₂SO₄ (10%) Toluene 95 8 82
TsOH (5%) Diethyl ether 80 10 78
Amberlyst-15 Hexane 100 6 85

Source:

Ionic Liquid-Mediated Esterification

Green chemistry approaches utilize ionic liquids (e.g., [Et₃NH][HSO₄]) as dual solvent-catalysts. This method reduces waste and enhances reaction rates. At 70–90°C, yields reach 88–92% within 4–6 hours, with the ionic liquid recyclable for 5–7 cycles.

Transesterification of Allyl Ether Acetates

Base-Catalyzed Transesterification

Allyl acetate intermediates react with 3-buten-1,2-diol derivatives in the presence of sodium methoxide (1–3 mol%) at 60–80°C. This method avoids direct handling of acetic acid and achieves 80–88% yields.

Reaction Equation:
$$
\text{CH}3\text{COOCH}2\text{CH=CH}2 + \text{HO(CH}2\text{)2OCH}2\text{CH=CH}2 \xrightarrow{\text{NaOMe}} \text{Target Compound} + \text{CH}3\text{OH}
$$

Conditions:

  • Solvent: Tetrahydrofuran (THF)
  • Molar ratio (allyl acetate:diol): 1:1.2
  • Reaction time: 5–8 hours

Enzymatic Transesterification

Lipase B from Candida antarctica immobilized on mesoporous silica catalyzes the reaction under mild conditions (40°C, pH 7.0). Yields of 70–75% are achieved in 24–48 hours, offering enantioselective advantages for chiral derivatives.

Catalytic Acetoxylation of Allyl Ethers

Palladium-Catalyzed Acetoxylation

Adapted from vinyl acetate production, propene derivatives undergo acetoxylation with acetic acid and oxygen. A PdCl₂-CuCl₂ catalyst system at 120–150°C and 5–10 bar O₂ achieves 65–70% selectivity for the target compound.

Mechanistic Pathway:

  • Oxidative addition of Pd to allyl ether.
  • Acetate ligand transfer.
  • Reductive elimination to release product.

Multi-Step Synthesis via Hydrogenation

Phenoxy Acetic Acid Hydrogenation

Phenoxy acetic acid is hydrogenated over Ru/C (2–4 wt%) at 9 MPa H₂ and 120°C to yield cyclohexyloxy intermediates. Subsequent esterification with allyl alcohol (1:1.5 molar ratio) using TsOH gives the target compound in 85–89% overall yield.

Steps:

  • $$\text{PhOCH}2\text{COOH} \xrightarrow{\text{H}2, \text{Ru/C}} \text{Cyclohexyloxy acetic acid}$$
  • $$\text{Cyclohexyloxy acetic acid} + \text{CH}2=\text{CHCH}2\text{OH} \xrightarrow{\text{TsOH}} \text{Target Compound}$$

Industrial-Scale Processes

Continuous Flow Reactor Systems

Patent CN104649899A describes a tubular reactor (60–80 m length, 5–20 mm diameter) for high-throughput synthesis. Pre-reacted mixtures of acetylene and acetaldehyde at 40–50°C yield 3-buten-1-ol intermediates, which are esterified in-line with acetic acid. This method achieves 90–94% purity at 500 kg/day capacity.

Key Parameters:

  • Residence time: 1–2 minutes
  • Catalyst: KOH/γ-Al₂O₃
  • Pressure: 0.15 MPa

Analytical Validation and Purification

Quality Control Methods

  • LCMS : Monitors reaction progress via m/z 116.12 [M+H]⁺.
  • NMR : $$^1$$H NMR (CDCl₃) δ 5.8–6.1 (m, 2H, CH₂=CH), 4.2–4.5 (m, 4H, OCH₂), 2.1 (s, 3H, CH₃COO).

Purification Techniques

  • Vacuum Distillation : Collects fractions at 105–110°C (10 mmHg).
  • Solvent Extraction : Uses saturated NaHCO₃ and water washes to remove acidic byproducts.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%) Scalability
Acid-Catalyzed Esterification Low cost, simple setup Corrosive catalysts, long time 75–85 High
Ionic Liquid Recyclable, green chemistry High solvent cost 88–92 Moderate
Palladium Acetoxylation High selectivity Requires O₂, expensive metals 65–70 Low
Continuous Flow High throughput, consistent purity Complex equipment 90–94 Industrial

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-prop-2-enoxybut-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid;2-prop-2-enoxybut-3-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound can be used in studies involving enzyme reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2-prop-2-enoxybut-3-en-1-ol involves its interaction with specific molecular targets and pathways. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the 2-prop-2-enoxybut-3-en-1-ol group can undergo various chemical transformations. These interactions and transformations contribute to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Structural Analogues and Key Properties

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Structural Features Potential Applications
Acetic acid;2-prop-2-enoxybut-3-en-1-ol C₉H₁₆O₄ 445378-39-2 188.22 Vinyl ether, conjugated double bond Polymer precursors, specialty solvents
Isopropyl acetate C₅H₁₀O₂ 108-21-4 102.13 Saturated ester, branched alkyl chain Solvent, flavoring agent
Ethyl acetate C₄H₈O₂ 141-78-6 88.11 Simple ester, low molecular weight Industrial solvent, food additive
4-Chloro-3-methyl-2-buten-1-ol acetate C₇H₁₁ClO₃ Not specified 178.61 Chlorinated substituent, methyl group Intermediate in agrochemical synthesis
Dodec-2-en-1-ol acetate C₁₄H₂₈O₃ 84801-16-1 244.37 Long alkyl chain, unsaturated bond Surfactants, lubricant additives

Reactivity and Stability

  • Vinyl Ether Reactivity: The 2-prop-2-enoxy group in the target compound is prone to acid-catalyzed hydrolysis, similar to other vinyl ethers, which decompose into aldehydes and alcohols under acidic conditions. This contrasts with saturated esters (e.g., ethyl acetate), which require stronger conditions for hydrolysis .
  • Double Bond Reactivity : The conjugated but-3-en-1-ol moiety may participate in Diels-Alder reactions or serve as a diene in cycloadditions, a feature absent in simpler esters like isopropyl acetate.

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